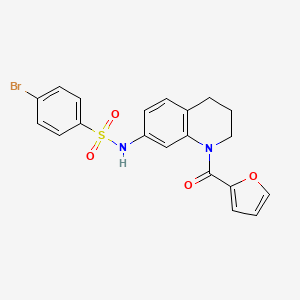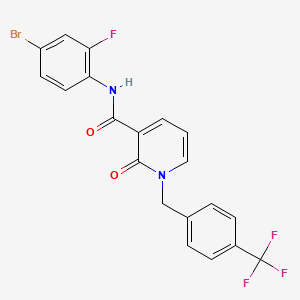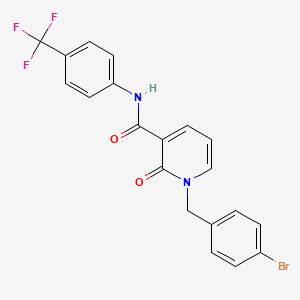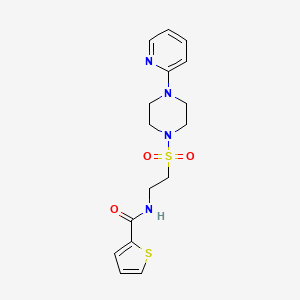![molecular formula C23H25N3O4S B3310734 3,4,5-trimethoxy-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide CAS No. 946223-49-0](/img/structure/B3310734.png)
3,4,5-trimethoxy-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide
Descripción general
Descripción
The compound “3,4,5-trimethoxy-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide” is a benzanilide derivative . It is derived from p-toluidine and 3,4,5-trimethoxybenzoyl chloride . The molecular formula of the compound is C17H19NO4 .
Synthesis Analysis
The compound is synthesized from p-toluidine and 3,4,5-trimethoxybenzoyl chloride . The structure of the compound was identified from spectroscopic and elemental analysis data .Molecular Structure Analysis
The molecular structure of the compound was confirmed by single crystal X-ray diffraction studies . The structure is influenced by strong N–H···O hydrogen bonds, augmented by C–H···O contacts generating R21(6) ring motifs and forming chains of molecules along the b axis . Chains are also linked in a head-to-tail fashion by an additional weak Ar–C–H···O contact involving the tolyl methyl group . A particularly unusual feature of the packing in this structure is the extensive contribution of C–H···π interactions, involving two hydrogen atoms from each of the methyl groups of the 3- and 5-methoxy substituents .Chemical Reactions Analysis
The compound is notable for the occurrence of C–H···π interactions involving two hydrogen atoms from each of the 3- and 5-methoxy groups . These interactions link the chains into a three-dimensional network .Physical And Chemical Properties Analysis
The compound has a molecular weight of 211.2576 . The IUPAC Standard InChI of the compound is InChI=1S/C11H17NO3/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7H,4-5,12H2,1-3H3 .Aplicaciones Científicas De Investigación
Antihypertensive Activity
A series of basic esters of 3,4,5-trimethoxybenzoic acid, which is a part of the compound , has been synthesized and evaluated for antihypertensive activity . One of the compounds exhibited hypotensive activity following intravenous administration to normotensive dogs .
Local Anesthetic Activity
The same series of compounds also demonstrated some degree of local anesthetic activity . This suggests potential applications in pain management and surgical procedures .
Anti-cancer Effects
Compounds containing the Trimethoxyphenyl (TMP) group, which is present in the compound you mentioned, have displayed notable anti-cancer effects . They effectively inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Anti-fungal and Anti-bacterial Properties
Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties , including activities against Helicobacter pylori and Mycobacterium tuberculosis .
Antiviral Activity
There have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Anti-parasitic Agents
Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .
Anti-inflammatory, Anti-Alzheimer, Anti-depressant, and Anti-migraine Properties
These compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties , thereby expanding their therapeutic scope .
Drug Development
The TMP group has been incorporated in a wide range of therapeutically interesting drugs, including colchicine (an anti-gout agent that inhibits tubulin polymerization), podophyllotoxin (applied for the treatment of external genital warts), trimetrexate, and trimethoprim (two DHFR inhibitors) as well as several drug candidates such as combretastatin (CA) derivatives (a potent microtubule targeting agents) .
Mecanismo De Acción
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that tmp-bearing compounds can inhibit the growth of malignant tumors . The TMP group plays a critical role in fitting the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Biochemical Pathways
Tmp-bearing compounds have been associated with a variety of biological activities, including anticancer, anti-hiv, anti-inflammatory, antitubercular, antimicrobial, and anticonvulsant activities .
Pharmacokinetics
It is known that the structural backbones of natural products often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics .
Result of Action
Most of the tested compounds containing the tmp group showed prominent activity against both cancer cell lines .
Action Environment
It is known that the tmp group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-14-5-7-15(8-6-14)20-17(26-9-10-31-23(26)25-20)13-24-22(27)16-11-18(28-2)21(30-4)19(12-16)29-3/h5-8,11-12H,9-10,13H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLIOGSDWGUMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B3310673.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B3310678.png)
![N-mesityl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3310681.png)

![N-(2,4-dimethoxyphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3310689.png)
![N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B3310697.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3310699.png)

![N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]adamantane-1-carboxamide](/img/structure/B3310708.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-iodobenzamide](/img/structure/B3310720.png)


